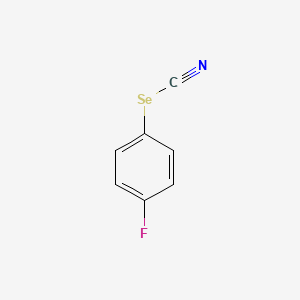

4-Fluorophenyl selenocyanate

Description

Overview of the Significance of Organoselenium Compounds in Modern Synthetic Chemistry

The utility of organoselenium compounds in contemporary synthetic chemistry is extensive and well-documented. researchgate.netnih.gov Their importance stems from the unique reactivity of the selenium atom, which can readily switch between different oxidation states, facilitating a variety of chemical transformations. researchgate.net These compounds are instrumental in the construction of complex molecules, including many with significant biological activity. researchgate.nettandfonline.com The ability to introduce selenium-containing functional groups into organic molecules with high levels of chemo-, regio-, and stereoselectivity has made them indispensable tools for synthetic chemists. researchgate.netmdpi.com Furthermore, the relative weakness of the carbon-selenium bond allows for its easy cleavage, enabling the transformation of the seleno-group into other functionalities. mdpi.com

The applications of organoselenium compounds are not limited to their role as synthetic intermediates. Many of these compounds exhibit a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties, making them attractive targets in medicinal chemistry. tandfonline.comrsc.org This dual role as both a synthetic tool and a pharmacologically active scaffold underscores the profound significance of organoselenium chemistry.

Positional Importance of Aryl Selenocyanates in Chemical Transformations

Aryl selenocyanates (ArSeCN) are a cornerstone of organoselenium chemistry, serving as highly versatile precursors for the synthesis of a multitude of other selenium-containing compounds. nih.govmdpi.com The selenocyanate (B1200272) moiety (-SeCN) is a valuable functional group that can be readily transformed into other important seleno-derivatives such as selenols, diselenides, selenides, and seleninic acids. nih.govrsc.org This versatility makes aryl selenocyanates key starting materials in the construction of more complex organoselenium structures.

The reactivity of the selenocyanate group is multifaceted. It can act as an electrophile, a nucleophile, or a radical precursor, depending on the reaction conditions. nih.gov This adaptability allows for a wide range of chemical manipulations, making aryl selenocyanates central to the strategic design of synthetic routes. For instance, the nucleophilic displacement of the cyanide group or the electrophilic addition to unsaturated bonds are common transformations that highlight their synthetic utility. longdom.org

Historical Development and Contemporary Relevance of Selenocyanation Methodologies

The synthesis of aryl selenocyanates has a rich history, with early methods often relying on the reaction of diazonium salts with potassium selenocyanate. researchgate.net While effective, these traditional approaches often suffered from limitations such as the instability of the diazonium salts and the use of toxic reagents. nih.govrsc.org

Over the years, significant efforts have been devoted to developing more efficient, milder, and environmentally benign methods for selenocyanation. nih.govrsc.org A major advancement has been the advent of direct C-H bond selenocyanation, which avoids the need for pre-functionalized starting materials, thus offering a more atom-economical and greener alternative. rsc.org These modern methodologies often employ a variety of selenocyanating agents and catalytic systems.

Contemporary approaches to aryl selenocyanate synthesis include:

Oxidative C-H Selenocyanation: Utilizing inexpensive and readily available selenocyanating agents like potassium selenocyanate (KSeCN) in the presence of an oxidant. rsc.org

Electrochemical Synthesis: Employing electrochemical methods for the cyanation of diaryl diselenides, offering a green and efficient route that avoids chemical oxidants. mdpi.com

Photocatalyzed Reactions: Using visible light and a photocatalyst to promote the selenocyanation of C-H bonds. nih.gov

Three-Component Reactions: Combining arylboronic acids, elemental selenium, and a cyanide source in a one-pot synthesis. researchgate.net

The continuous development of new and improved selenocyanation methodologies reflects the ongoing importance of aryl selenocyanates in both academic research and industrial applications. researchgate.netbohrium.com The quest for more sustainable and efficient synthetic routes remains a key focus in this dynamic field.

Properties of 4-Fluorophenyl selenocyanate

| Property | Value |

| Molecular Formula | C7H4FNSe |

| Molecular Weight | 200.08 g/mol |

| Appearance | Not explicitly stated in the provided search results. |

| Melting Point | Not explicitly stated in the provided search results. |

| Boiling Point | Not explicitly stated in the provided search results. |

| CAS Number | 3699-63-4 |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, reflecting the broader advancements in selenocyanation chemistry.

One established method involves the reaction of a diaryliodonium salt with potassium selenocyanate. Specifically, (4-fluorophenyl)(2,4,6-trimethoxyphenyl)iodonium trifluoroacetate (B77799) can be reacted with KSeCN in ethyl acetate, followed by heating in pyridine, to yield the desired product. chemrxiv.org

Another approach involves the direct selenocyanation of 4-fluoroacetophenone. This can be accomplished using selenium dioxide and malononitrile (B47326) as the selenocyanating agent. acs.org

Furthermore, electrochemical methods have been developed for the synthesis of aryl selenocyanates. For instance, the paired electrolysis of the corresponding diaryl diselenide in the presence of potassium thiocyanate (B1210189) (KSCN) as a green cyanating agent can produce this compound. mdpi.com This method is notable for being free of chemical oxidants and additives.

Reactions of this compound

This compound is a versatile intermediate that can participate in a variety of chemical reactions.

It can be used in the synthesis of unsymmetrical diaryl selenides. For example, it can react with diaryliodonium salts in a metal-free and atom-efficient protocol to produce compounds like (4-fluorophenyl)(2,4,6-trimethoxyphenyl)selane. chemrxiv.org

The selenocyanate group can also be transformed into other selenium-containing functionalities. For instance, it can be a precursor for the synthesis of more complex molecules, leveraging the reactivity of the C-Se bond. nih.gov

Properties

CAS No. |

50983-89-6 |

|---|---|

Molecular Formula |

C7H4FNSe |

Molecular Weight |

200.08 g/mol |

IUPAC Name |

(4-fluorophenyl) selenocyanate |

InChI |

InChI=1S/C7H4FNSe/c8-6-1-3-7(4-2-6)10-5-9/h1-4H |

InChI Key |

KYMXLHXJFZCFCQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1F)[Se]C#N |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 4 Fluorophenyl Selenocyanate

Elucidating Reaction Pathways and Intermediates

Electrophilic Reaction Mechanisms

In many reactions, 4-fluorophenyl selenocyanate (B1200272) serves as a source of an electrophilic selenium species. The general mechanism often involves the generation of a more reactive electrophile, such as a selenenyl halide or a related species, which then reacts with a nucleophile.

One common pathway involves the in-situ generation of a reactive selenocyanating agent, like selenocyanogen (B1243902) chloride (Cl-SeCN) or selenocyanogen [(SeCN)2], from a precursor and a halide source. For instance, the reaction of PhICl2 with KSeCN can produce Cl-SeCN. beilstein-archives.orgnih.govbeilstein-journals.org This electrophilic species then reacts with a nucleophilic substrate, such as an alkene, alkyne, or an electron-rich aromatic ring.

The mechanism for the electrophilic selenocyanation of a pyrazole (B372694), for example, is proposed to proceed as follows beilstein-archives.orgnih.govbeilstein-journals.org:

Formation of the Electrophile: PhICl2 reacts with KSeCN to generate the reactive electrophile, selenocyanogen chloride (Cl-SeCN).

Electrophilic Attack: The Cl-SeCN undergoes an electrophilic addition reaction with the pyrazole substrate.

Deprotonation/Rearomatization: The resulting intermediate undergoes deprotonation to restore aromaticity, yielding the 4-selenocyanated pyrazole product. beilstein-archives.orgnih.gov

Similarly, electrophilic cyclization reactions utilize this principle. The electrophilic addition of the selenium species to a double or triple bond in a substrate containing an internal nucleophile initiates a cyclization cascade. researchgate.net For instance, the reaction of 2-alkynylanilines with an electrophilic selenium source can lead to the formation of 3-selenocyanato-substituted indoles. researchgate.net The proposed mechanism involves the electrophilic addition of the selenium species to the alkyne, followed by an intramolecular cyclization (e.g., a 5-exo-trig cyclization) and subsequent proton abstraction to yield the final product. researchgate.net

Table 1: Proposed Intermediates in Electrophilic Selenocyanation

| Step | Reactants | Intermediate Species | Product |

|---|---|---|---|

| 1 | PhICl2 + KSeCN | Selenocyanogen chloride (Cl-SeCN) | - |

| 2 | Pyrazole + Cl-SeCN | Pyrazolium intermediate | - |

This table illustrates a plausible reaction pathway for the electrophilic selenocyanation of pyrazoles, which can be extrapolated to other nucleophilic substrates. beilstein-archives.orgnih.govbeilstein-journals.org

Nucleophilic Reaction Mechanisms

While 4-fluorophenyl selenocyanate often acts as an electrophile precursor, the selenium atom itself can be subject to nucleophilic attack, and the selenocyanate group can function as a leaving group. Organic selenocyanates exhibit both nucleophilic and electrophilic characteristics. nih.gov

The synthesis of unsymmetrical monoselenides can occur via the in-situ formation of a selenium nucleophile (e.g., a magnesium-based species) followed by a one-pot nucleophilic addition or substitution reaction with an electrophile. nih.gov Conversely, pre-formed organoselenocyanates can react with nucleophiles. For example, the synthesis of various selenocyanates is often achieved through the nucleophilic substitution of an organic halide with potassium selenocyanate (KSeCN), where the cyanide ion acts as the nucleophile. researchgate.netmdpi.com This highlights the competency of the selenocyanate moiety in nucleophilic displacement reactions.

In the context of selenocyclization, after the initial electrophilic attack of the selenium species on an unsaturated bond, a key step is the intramolecular attack of an internal nucleophile on the intermediate, which is often a cyclic seleniranium cation. nih.govresearchgate.net This nucleophilic ring-opening of the three-membered ring is crucial for the formation of the final cyclized product. The regioselectivity of this attack (e.g., 5-exo vs. 6-endo) is a critical factor in determining the structure of the product. nih.govresearchgate.net

Free Radical Pathways and Radical Chain Processes

This compound can also participate in reactions proceeding through free radical intermediates. These pathways are often initiated by light, heat, or a radical initiator.

A proposed mechanism for certain selenophene (B38918) syntheses involves the homolytic cleavage of the Se-CN bond in an intermediate 1,3-dienylselenocyanate. nih.gov This cleavage generates a selenium-centered radical species. nih.gov This radical can then undergo intramolecular cyclization to form the selenophene ring.

Electrochemical methods can also generate radical species. For example, the anodic oxidation of a thiocyanate (B1210189) salt (like NH4SCN) can produce the •SCN radical. researchgate.net A similar process can be envisioned for selenocyanates, where the oxidation of the selenocyanate anion would generate the •SeCN radical. This highly reactive radical can then add to unsaturated systems, such as enamides, initiating a radical chain reaction. researchgate.net

Table 2: Key Species in Radical Selenocyanation Reactions

| Initiator | Precursor | Radical Species | Subsequent Reaction |

|---|---|---|---|

| Heat/Light | 1,3-Dienylselenocyanate | Se-centered radical (R-Se•) | Intramolecular Cyclization |

This table summarizes potential pathways for generating selenium-based radicals from selenocyanate precursors. researchgate.netnih.gov

The generation of free radicals is a fundamental process in cellular metabolism and can be influenced by various compounds. researchgate.net While not directly studying this compound, theoretical studies on other complex organic molecules show that they can scavenge free radicals through various mechanisms, including hydrogen atom transfer (HAT) or proton loss followed by demethylation. mdpi.com This suggests that the aromatic selenocyanate structure could potentially interact with biological free radicals, although specific studies are needed.

Rearrangement Reactions

Rearrangement reactions involve the migration of an atom or group within a molecule. While less common for simple aryl selenocyanates, related compounds can undergo such transformations under specific conditions. For instance, a mechanistic study of an electrochemical oxidative thiocyanation of enamides revealed that the reaction proceeds with exclusive stereoselectivity via a beilstein-archives.orgnih.gov-H sigmatropic rearrangement. researchgate.net This type of pericyclic reaction could potentially be a pathway for appropriately substituted organoselenium compounds.

General types of rearrangement reactions in organic chemistry, such as the Pinacol, Beckmann, or Wolff rearrangements, are well-established and involve the formation of specific intermediates and transition states, often promoted by acidic or basic conditions. libretexts.org While direct evidence for this compound undergoing these classical rearrangements is scarce, the potential for rearrangement exists in more complex molecules containing this moiety, especially during multi-step syntheses.

Selenocyclization Mechanisms

Selenocyclization is a powerful method for constructing selenium-containing heterocyclic compounds. The reaction is initiated by the electrophilic attack of a selenium species on a carbon-carbon double or triple bond. nih.govresearchgate.net For substrates containing an internal nucleophile (e.g., an amine or amide), this is followed by an intramolecular nucleophilic attack to form a ring.

A detailed mechanism for the selenocyclization of 5-alkenylhydantoins has been investigated through experimental and computational studies. The proposed pathway is as follows nih.govresearchgate.net:

Electrophilic Addition: An electrophilic selenium reagent, which can be derived from a precursor like this compound, adds to the double bond of the alkenyl side chain.

Formation of Seleniranium Ion: The initial adduct readily converts into a more stable cyclic seleniranium cation.

Intramolecular Cyclization: An internal nucleophile, such as the amidic nitrogen, performs an anti-attack on the seleniranium cation. This ring-opening/ring-forming step is often the rate-determining step and dictates the regioselectivity (e.g., 5-exo vs. 6-endo cyclization).

Deprotonation: The resulting intermediate cation is deprotonated to yield the final fused bicyclic product. nih.govresearchgate.net

This mechanistic framework is broadly applicable to a range of unsaturated substrates and highlights the dual electrophilic/nucleophilic nature of the process, initiated by the selenium reagent.

Role of the Fluorine Substituent in Reaction Kinetics and Selectivity

The fluorine atom at the para-position of the phenyl ring in this compound plays a significant role in modulating the compound's reactivity through its potent electronic effects.

Fluorine is the most electronegative element, and its presence on the aromatic ring has several consequences:

Inductive Effect: Fluorine exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic aromatic substitution. researchgate.net This effect also influences the electron density on the selenium atom. By withdrawing electron density, the fluorine atom can make the selenium atom more electrophilic and potentially more susceptible to nucleophilic attack.

Resonance Effect: Fluorine also has a lone pair of electrons that can be donated to the aromatic ring through resonance (+R effect). However, for halogens, the inductive effect typically outweighs the resonance effect.

Bond Stability: The carbon-fluorine bond is exceptionally strong, which enhances the metabolic stability of the molecule. researchgate.net This is a crucial factor in medicinal chemistry, as it can prevent unwanted metabolism at that position. researchgate.net

Physicochemical Properties: The introduction of fluorine can alter properties like lipophilicity and pKa. researchgate.netresearchgate.net These changes can affect the solubility of the compound and its intermediates, which in turn can influence reaction kinetics. For instance, changes in lipophilicity can affect how the molecule interacts with nonpolar solvents or the active sites of catalysts. nih.gov

In the context of the reaction mechanisms discussed, the electron-withdrawing nature of the 4-fluoro substituent would make the selenium atom in this compound more electrophilic compared to its non-fluorinated analogue, phenyl selenocyanate. This could lead to an increased rate of reaction in processes where the selenocyanate acts as an electrophile or is attacked by a nucleophile. Conversely, in reactions where the aromatic ring itself is the nucleophile, the deactivating effect of fluorine would slow the reaction down. The fluorine atom's ability to participate in hydrogen bonding and electrostatic interactions could also influence the transition states of reactions, thereby affecting both kinetics and selectivity. researchgate.net

Stereochemical Aspects and Stereoselective Synthesis with Selenocyanates

The introduction of a selenocyanate group into an organic molecule can lead to the formation of a new stereocenter, making the stereochemical control of such reactions a critical aspect of modern organic synthesis. Research in this area has focused on developing stereoselective methods that allow for the synthesis of enantioenriched organoselenium compounds. These methods can be broadly categorized based on the source of stereochemical induction: catalyst-controlled, reagent-controlled, and substrate-controlled reactions. While specific studies focusing exclusively on this compound in stereoselective synthesis are not extensively documented, the principles and methodologies developed for other aryl selenocyanates and electrophilic selenium reagents provide a strong framework for understanding its potential stereochemical behavior.

A significant advancement in the stereoselective introduction of the selenocyanate moiety is the development of catalytic asymmetric selenocyanation reactions. One of the most notable examples is the Lewis acid-catalyzed asymmetric selenocyanation of β-ketoesters. nih.govacs.org In this approach, a chiral catalyst system is employed to control the facial selectivity of the electrophilic attack of the selenocyanating agent on a prochiral nucleophile.

One such successful strategy involves the use of a nickel(II) triflate (Ni(OTf)₂) catalyst in conjunction with a chiral bis(oxazoline) ligand, specifically (R,R)-DBFOX/Ph. nih.govacs.org This catalytic system has been shown to effectively catalyze the reaction between various β-ketoesters and N-selenocyanatosaccharin, an electrophilic selenocyanating reagent. The reaction proceeds with high yields and good to excellent enantioselectivities, demonstrating the viability of catalyst-controlled asymmetric C-Se bond formation. nih.govbit.edu.cn

The general reaction is depicted below:

Scheme 1: Ni-catalyzed asymmetric selenocyanation of β-ketoesters.

The stereochemical outcome of this reaction is primarily dictated by the chiral environment created by the metal-ligand complex. The substrate coordinates to the chiral nickel complex, and the subsequent approach of the electrophilic selenium reagent is directed to one of the two enantiotopic faces of the enolate, leading to the preferential formation of one enantiomer of the α-selenocyanato-β-keto ester.

Detailed research findings for this methodology are summarized in the following table, showcasing the substrate scope and the corresponding enantiomeric excesses (ee) achieved.

| Substrate (β-Ketoester) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|

| Ethyl 2-methyl-3-oxobutanoate | 95 | 90 |

| Ethyl 2-ethyl-3-oxobutanoate | 92 | 88 |

| Ethyl 2-benzyl-3-oxobutanoate | 99 | 92 |

| tert-Butyl 2-methyl-3-oxobutanoate | 96 | 91 |

| Ethyl 2-methyl-3-oxo-3-phenylpropanoate | 85 | 85 |

| Ethyl 2-methyl-3-(4-chlorophenyl)-3-oxopropanoate | 88 | 87 |

Another important strategy for achieving stereoselectivity involves the use of chiral selenium reagents, where a chiral auxiliary is covalently attached to the selenium atom. nih.gov This approach, often referred to as reagent-controlled stereoselection, has been successfully applied in various electrophilic selenenylation reactions, such as the addition to alkenes. In this context, highly reactive chiral aryl selenium electrophiles are typically generated in situ from the corresponding diselenides. nih.gov These chiral reagents can induce asymmetry in the addition reaction, leading to the formation of enantioenriched products. The stereochemical outcome is dependent on the structure of the chiral auxiliary, the reaction conditions, and the substrate. nih.gov While this methodology has not been explicitly reported with this compound, the principle is applicable to aryl selenocyanates in general, where a chiral auxiliary could be incorporated into the aryl ring to direct the stereochemical course of the reaction.

Substrate-controlled stereoselective reactions represent a third approach, where the chirality is inherent in the starting material. In these cases, the existing stereocenter(s) in the substrate direct the approach of the selenium reagent, leading to the diastereoselective formation of the product. An example of this is the conjugate addition of selenium nucleophiles to chiral Michael acceptors. The facial bias imposed by the chiral substrate leads to a preferential attack from one side, resulting in a high diastereomeric excess. Selenols, which can be generated from the reduction of selenocyanates, are competent nucleophiles in such reactions. nih.govresearchgate.net

Applications of 4 Fluorophenyl Selenocyanate in Organic Synthesis

4-Fluorophenyl Selenocyanate (B1200272) as a Precursor for Diverse Organoselenium Compounds

Organic selenocyanates, including 4-fluorophenyl selenocyanate, are valuable precursors for the synthesis of a wide array of organoselenium compounds. The selenocyanate group (-SeCN) can be readily transformed into other selenium-containing functionalities such as selenoethers, diselenides, and selenic acids. This versatility makes them important building blocks in the synthesis of molecules with potential applications in materials science and medicinal chemistry. The reactivity of the C-Se bond allows for both nucleophilic and electrophilic interactions, expanding its synthetic utility.

Formation of Carbon-Selenium Bonds

The formation of carbon-selenium (C-Se) bonds is a fundamental transformation in organoselenium chemistry, and this compound serves as an effective reagent in this regard. It can react with various nucleophiles, leading to the introduction of the 4-fluorophenylselenyl group into organic molecules.

One common approach involves the reaction of this compound with carbon nucleophiles, such as Grignard reagents or organolithium compounds. In these reactions, the nucleophile attacks the selenium atom, displacing the cyanide ion and forming a new C-Se bond. For instance, the reaction of this compound with an alkyl Grignard reagent would yield the corresponding alkyl 4-fluorophenyl selenide.

Another important method is the addition of the 4-fluorophenylselenyl group across double or triple bonds. This can be achieved through electrophilic addition, where the selenium atom of this compound acts as an electrophile, or through radical addition mechanisms. These reactions are valuable for the functionalization of unsaturated hydrocarbons.

The table below summarizes some representative examples of carbon-selenium bond formation using aryl selenocyanates.

| Nucleophile/Substrate | Reagent | Product Type | Ref. |

| Grignard Reagents (R-MgX) | Aryl selenocyanate | Aryl alkyl selenide | General |

| Organolithium Reagents (R-Li) | Aryl selenocyanate | Aryl alkyl selenide | General |

| Alkenes | Aryl selenocyanate | Selenocyanatoalkane | researchgate.net |

| Alkynes | Aryl selenocyanate | Alkenyl selenocyanate |

Generation of Selenium-Containing Radicals and Electrophiles

This compound can serve as a source of both selenium-containing radicals and electrophiles, which are highly reactive intermediates in a variety of organic transformations.

Selenium-Containing Radicals: Homolytic cleavage of the Se-CN bond in this compound can be induced by heat or light, generating a 4-fluorophenylselenyl radical (4-F-PhSe•) and a cyanide radical. The selenium-centered radical can then participate in various radical reactions, such as addition to alkenes and alkynes, or hydrogen atom abstraction. The formation of these radicals is a key step in certain types of C-C and C-heteroatom bond-forming reactions.

Electrophilic Selenium Species: The selenium atom in this compound is electrophilic and can be attacked by nucleophiles. In the presence of a Lewis acid or under oxidative conditions, the electrophilicity of the selenium can be enhanced. For instance, reaction with a halogen can generate a 4-fluorophenylselenyl halide (4-F-PhSeX), which is a potent electrophilic selenium species. These electrophiles are crucial for reactions such as the selenofunctionalization of alkenes, where the selenyl group and a nucleophile add across the double bond.

Utility in Carbon-Carbon and Carbon-Heteroatom Bond Formation

While direct applications of this compound in complex carbon-carbon bond-forming reactions are not extensively documented, its role as a precursor to reactive intermediates facilitates such transformations. For instance, the 4-fluorophenylselenyl radical, generated from this compound, can initiate radical cyclization reactions of unsaturated substrates, leading to the formation of new C-C bonds within a cyclic framework.

The formation of carbon-heteroatom bonds is a more direct application of this compound. As discussed previously, the reaction with various nucleophiles leads to the formation of C-Se bonds. Beyond this, the selenium moiety can be further manipulated. For example, oxidation of a selenide to a selenoxide followed by syn-elimination is a classic method for introducing a carbon-carbon double bond, indirectly linking the initial C-Se bond formation to a C-C bond-related transformation.

Applications in Heterocyclic Synthesis

This compound and its derivatives are valuable reagents in the synthesis of selenium-containing heterocycles. These compounds are of interest due to their unique chemical properties and potential biological activities.

One approach involves the reaction of a bifunctional molecule containing nucleophilic sites with this compound. For example, a substrate with both a hydroxyl and an amino group could potentially react to form a selenium-containing heterocyclic ring.

A more common strategy involves the use of isoselenocyanates, which can be synthesized from the corresponding primary amines. While not a direct application of this compound, the synthesis of N-(4-fluorophenyl)isoselenocyanate and its subsequent use in cyclization reactions is a relevant area. For instance, the reaction of an isoselenocyanate with a suitable substrate can lead to the formation of selenazolidines and other selenium-nitrogen containing heterocycles. The synthesis of various selenium-containing heterocycles often proceeds through the in-situ generation of a reactive selenium species that then undergoes cyclization.

Organoselenium Catalysis Utilizing this compound Analogues

While this compound itself is typically used as a stoichiometric reagent, its derivatives, particularly di(4-fluorophenyl) diselenide, can serve as pre-catalysts in various organic reactions. In the catalytic cycle, the diselenide is converted to the active catalytic species, such as a seleninic acid.

Catalytic Oxidation Reactions

Diaryl diselenides, including the fluorinated analogue di(4-fluorophenyl) diselenide, are effective pre-catalysts for a range of oxidation reactions, often in the presence of a stoichiometric oxidant like hydrogen peroxide. The catalytic cycle generally involves the oxidation of the diselenide to a seleninic acid (ArSeOOH), which is the active oxidant.

These catalytic systems have been employed for various transformations, including the epoxidation of alkenes, the oxidation of alcohols to aldehydes or ketones, and the oxidation of sulfides to sulfoxides or sulfones. The fluorine substituent on the phenyl ring can influence the catalytic activity by altering the electronic properties of the selenium atom. For example, in some reactions, electron-withdrawing groups can enhance the catalytic efficiency. However, studies have also shown that in certain catalytic systems, diaryl diselenides with electron-withdrawing substituents, such as bis(4-chlorophenyl) diselenide, can exhibit decreased catalytic activity compared to diphenyl diselenide. This suggests that the electronic effect of the substituent on the catalytic cycle is complex and can be substrate-dependent. researchgate.net

The general mechanism for the di(4-fluorophenyl) diselenide-catalyzed oxidation of a substrate with hydrogen peroxide is depicted below:

Oxidation of the pre-catalyst: (4-F-PhSe)₂ + H₂O₂ → 2 4-F-PhSeOH

Formation of the active catalyst: 4-F-PhSeOH + H₂O₂ → 4-F-PhSeOOH + H₂O

Oxidation of the substrate: 4-F-PhSeOOH + Substrate → 4-F-PhSeOH + Substrate-O

This catalytic cycle demonstrates the regeneration of the active selenium species, allowing for the use of the organoselenium compound in substoichiometric amounts.

Ligand Applications in Transition Metal Catalysis

The application of organoselenium compounds as ligands in transition metal catalysis is a growing field of interest. researchgate.net The selenium atom in these ligands can coordinate to a transition metal center, influencing the metal's catalytic activity and selectivity. Ligands derived from this compound can be synthesized and subsequently complexed with various transition metals, such as palladium, copper, and gold.

The 4-fluorophenyl group can modulate the electronic properties of the selenium donor atom, which in turn affects the stability and reactivity of the resulting metal complex. This can be advantageous in fine-tuning the catalytic cycle of a given transformation. For instance, in cross-coupling reactions, the nature of the ligand is crucial in facilitating the key steps of oxidative addition, transmetalation, and reductive elimination.

While specific examples detailing the use of this compound-derived ligands are not abundant in the literature, the general principles of organoselenium ligand design suggest their potential utility. The table below outlines some transition metal-catalyzed reactions where organoselenium ligands have been successfully employed.

| Transition Metal | Catalyzed Reaction | Ligand Type |

| Palladium | Suzuki Cross-Coupling | Selenoether |

| Copper | C-H Activation | Diselenide |

| Gold | Cycloisomerization | Selenourea |

| Rhodium | Asymmetric Hydrogenation | Chiral Selenophosphine |

The development of novel ligands is a continuous effort in the field of catalysis, and organoselenium compounds, including those derived from this compound, represent a promising class of ligands for future applications in transition metal-catalyzed reactions. soton.ac.uk

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Fluorophenyl Selenocyanate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Insights

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, offering detailed information about the connectivity and chemical environment of atoms. For organoselenium compounds like 4-fluorophenyl selenocyanate (B1200272), multinuclear NMR studies, including ¹H, ¹³C, and especially ⁷⁷Se nuclei, are critical for unambiguous structural assignment.

The analysis of ¹H, ¹³C, and ⁷⁷Se NMR spectra provides a complete picture of the molecular structure of aryl selenocyanates.

¹H and ¹³C NMR: The proton and carbon NMR spectra are fundamental for mapping the carbon-hydrogen framework of the molecule. In the case of a close derivative, 1-(4-fluorophenyl)-2-selenocyanatoethan-1-one, the aromatic protons of the 4-fluorophenyl group typically appear as a set of two doublets or multiplets in the aromatic region of the ¹H NMR spectrum, a pattern characteristic of a para-substituted benzene (B151609) ring. The fluorine atom causes splitting of the signals of adjacent protons and carbons, providing further structural confirmation. The ¹³C NMR spectrum shows distinct signals for each carbon atom, with their chemical shifts influenced by their electronic environment. The carbon atom directly bonded to the fluorine atom (C-F) exhibits a large coupling constant (¹J C-F), a hallmark of fluorinated aromatic compounds. The carbon of the selenocyanate group (-SeCN) typically resonates in a characteristic downfield region.

⁷⁷Se NMR: The ⁷⁷Se nucleus, with a natural abundance of 7.63% and a spin of ½, provides a very wide chemical shift range, making it highly sensitive to the electronic environment around the selenium atom huji.ac.il. This sensitivity is invaluable for characterizing organoselenium compounds northwestern.edu. The chemical shifts for selenocyanates are found in a distinct region of the ⁷⁷Se NMR spectrum organicchemistrydata.org. The electronic nature of substituents on the aryl ring significantly influences the ⁷⁷Se chemical shift nih.gov. An electron-withdrawing group like fluorine at the para-position is expected to deshield the selenium nucleus, resulting in a downfield shift compared to the unsubstituted phenyl selenocyanate. The precise chemical shift provides a sensitive probe of the electronic structure at the selenium center.

| Nucleus | Chemical Shift (δ, ppm) - Representative Data | Key Features |

|---|---|---|

| ¹H | ~7.14 (t) and ~7.93 (dd) | Signals correspond to the aromatic protons of the 4-fluorophenyl group. Splitting patterns are characteristic of para-substitution and coupling with fluorine. |

| ¹³C | ~101.7 (CN), ~116.5 (d, ²JC–F), ~131.5 (d, ³JC–F), ~166.7 (d, ¹JC–F) | Distinct signals for the selenocyanate carbon and the aromatic carbons. Large one-bond C-F coupling constant is observed for the carbon attached to fluorine. |

| ⁷⁷Se | Characteristic range for aryl selenocyanates | Chemical shift is highly sensitive to the electronic effects of the aryl substituent. The para-fluoro group influences the shielding of the selenium nucleus. |

Table 1. Representative ¹H and ¹³C NMR data for a closely related derivative, 1-(4-fluorophenyl)-2-selenocyanatoethan-1-one, illustrating typical chemical shifts and coupling patterns. ⁷⁷Se data is described by its characteristic range for the functional group.

The non-invasive nature of NMR spectroscopy makes it an exceptional tool for monitoring chemical reactions in real-time, providing mechanistic and kinetic information without altering the reaction mixture. Such in-situ studies can track the consumption of reactants and the formation of products and intermediates over time.

By setting up a reaction directly within an NMR tube, a series of spectra can be acquired at regular intervals. This allows for the direct observation of changes in the concentration of species involved. For reactions involving 4-fluorophenyl selenocyanate, such as its synthesis or its conversion into other selenium-containing compounds, in-situ NMR can elucidate the reaction pathway. For instance, monitoring the disappearance of a starting material's signals and the concurrent appearance of the product's signals allows for the determination of reaction rates and kinetics. This approach is particularly powerful for identifying transient intermediates that may not be observable by conventional analysis of the final product mixture. While specific in-situ NMR studies focused solely on this compound are not extensively documented, the methodology is widely applied in organoselenium chemistry and is a potent tool for understanding the mechanisms of its formation and reactivity.

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unequivocal data on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in the crystal lattice.

While the specific crystal structure of this compound is not available, analysis of closely related structures, such as 4-nitrobenzyl selenocyanate and benzyl (B1604629) selenocyanate, provides valuable insights into the expected molecular geometry. In these structures, the C-Se-C bond angle is typically in the range of 94-96°. The Se-C(aryl) bond length is generally found to be slightly shorter than the Se-C(N) bond.

A key conformational feature is the orientation of the selenocyanate group relative to the aromatic ring. The pseudohalide group is often found to be syn-clinal (gauche) with respect to the C(aryl)-C bond, with torsion angles observed in the range of 60-75°. The plane containing the selenium and its two bonded carbon atoms (C-Se-C) is typically twisted relative to the plane of the benzene ring. This twisting is a result of minimizing steric hindrance and optimizing electronic interactions within the molecule.

| Parameter | Typical Value (from 4-Nitrobenzyl Selenocyanate) | Significance |

|---|---|---|

| C-Se-C Bond Angle | 94.0(1)° | Defines the geometry at the selenium atom. |

| Se-C(CN) Bond Length | 1.844(3) Å | Reflects the covalent bond between selenium and the cyano carbon. |

| Se-C(CH₂) Bond Length | 1.972(3) Å | Represents the covalent bond between selenium and the benzylic carbon. |

| C(Ar)-C(CH₂)-Se-C(CN) Torsion Angle | 75.3° | Describes the gauche conformation of the selenocyanate group relative to the benzyl fragment. |

Table 2. Key structural parameters from the X-ray crystal structure of 4-nitrobenzyl selenocyanate, serving as a representative model for the expected geometry of aryl selenocyanates. iitm.ac.in

The packing of molecules in a crystal is governed by a network of intermolecular interactions. In aromatic selenocyanates, a particularly important and directional non-covalent interaction known as chalcogen bonding plays a key role. A chalcogen bond is an attractive interaction between an electrophilic region on a covalently bonded chalcogen atom (like selenium) and a nucleophilic region on another molecule nih.gov.

Selenium atoms in aromatic selenocyanates possess two electrophilic regions, often called σ-holes. The more prominent σ-hole is located along the extension of the R-Se bond (where R is the cyano group), and a weaker one exists along the extension of the C(aryl)-Se bond mostwiedzy.pl. This leads to highly directional interactions. In the solid state, selenocyanate molecules often form one-dimensional chains or other supramolecular motifs through Se···N interactions, where the selenium atom of one molecule interacts with the nitrogen atom of the cyano group of a neighboring molecule nih.govmostwiedzy.pl. These interactions are often shorter than the sum of the van der Waals radii, indicating a significant attractive force.

In this compound, the presence of the fluorine atom can introduce other types of intermolecular contacts, such as C–H···F or C–F···π interactions, which would further influence the crystal packing rsc.org. The interplay between the dominant chalcogen bonds and these weaker interactions dictates the final, stable crystal lattice structure. The study of these interactions is crucial for crystal engineering, where the goal is to design solid-state materials with specific properties by controlling how molecules assemble nih.gov.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An IR spectrum arises from vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that cause a change in its polarizability. Together, they provide a characteristic "fingerprint" for a compound.

For this compound, the most prominent and diagnostic feature in the vibrational spectrum is the stretching of the cyanide triple bond (ν(C≡N)). This vibration gives rise to a sharp and intense band in the IR spectrum, typically appearing in the region of 2150-2160 cm⁻¹ pressbooks.pub. For the related compound 1-(4-fluorophenyl)-2-selenocyanatoethan-1-one, this peak is observed at 2153 cm⁻¹. The exact frequency of the ν(C≡N) stretch is sensitive to the electronic effects of the substituent on the phenyl ring stanford.edu.

Other characteristic vibrations include:

Aromatic C-H stretching: These appear as a group of bands above 3000 cm⁻¹.

Aromatic C=C stretching: These give rise to several bands in the 1400-1600 cm⁻¹ region. The pattern of these bands can sometimes give clues about the substitution pattern on the ring.

C-F stretching: A strong absorption, typically found in the 1200-1250 cm⁻¹ region for aryl fluorides.

C-H out-of-plane bending: For para-substituted benzene rings, a strong band is expected in the 800-860 cm⁻¹ region, which is highly characteristic of the substitution pattern spectroscopyonline.com.

Raman spectroscopy is particularly useful for observing symmetric vibrations that may be weak or absent in the IR spectrum. The analysis of both IR and Raman spectra provides a comprehensive vibrational profile of the molecule, confirming the presence of key functional groups and providing structural information.

Computational Chemistry and Theoretical Studies on 4 Fluorophenyl Selenocyanate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to model the electronic structure of molecules. nih.gov DFT calculations are instrumental in predicting the geometric and electronic properties of compounds like 4-Fluorophenyl selenocyanate (B1200272).

Geometry optimization using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), is the first step in theoretically characterizing a molecule. ajchem-a.com This process determines the lowest energy arrangement of atoms, providing key structural parameters. For 4-Fluorophenyl selenocyanate, the geometry is expected to be largely influenced by the planar phenyl ring and the linear selenocyanate group.

The introduction of a fluorine atom at the para position of the phenyl ring is anticipated to have subtle but significant effects on the electronic structure. Fluorine's high electronegativity will induce a dipole moment and alter the charge distribution across the molecule. The C-F bond length is predicted to be in the typical range for aryl fluorides, approximately 1.35 Å. ajchem-a.com The C-Se bond length would likely be similar to that in other aryl selenocyanates. The Se-C≡N group is expected to be nearly linear.

A comparative analysis of predicted bond lengths for this compound with known values for related compounds highlights these expected trends.

Table 1: Predicted and Comparative Bond Lengths (Å)

| Bond | Predicted (this compound) | Comparative (2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole) |

|---|---|---|

| C-F | ~1.35 | 1.352 |

| Aromatic C-C | ~1.39 | 1.38-1.40 |

Data for the comparative compound was obtained from DFT/B3LYP/6-311++G(d,p) calculations. ajchem-a.com

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. nih.gov The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the selenium atom and the selenocyanate group, with some contribution from the phenyl ring's π-system. The LUMO is likely to be distributed over the aromatic ring and the C≡N triple bond. The electronegative fluorine atom would likely lower the energy of both the HOMO and LUMO compared to unsubstituted phenyl selenocyanate.

By comparing with a computationally studied molecule containing a 4-fluorophenyl group, we can estimate the HOMO-LUMO energies for this compound.

Table 2: Predicted and Comparative FMO Energies and Reactivity Descriptors (eV)

| Parameter | Predicted (this compound) | Comparative (2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole) |

|---|---|---|

| EHOMO | ~ -6.8 to -7.2 | -6.5743 |

| ELUMO | ~ -2.0 to -2.4 | -2.0928 |

| Energy Gap (ΔE) | ~ 4.4 to 5.2 | 4.4815 |

| Chemical Hardness (η) | ~ 2.2 to 2.6 | 2.2408 |

| Electronegativity (χ) | ~ 4.4 to 4.8 | 4.3336 |

Data for the comparative compound was calculated at the DFT/B3LYP/6-311++G(d,p) level. ajchem-a.com The predicted values for this compound are estimations based on the influence of the selenocyanate group.

Transition state modeling is a powerful application of DFT that allows for the elucidation of reaction mechanisms. mit.edu By locating the transition state structure—the highest energy point along the reaction coordinate—and calculating its energy, the activation energy of a reaction can be determined. This is invaluable for validating proposed reaction mechanisms.

For reactions involving this compound, such as its synthesis or its participation in subsequent chemical transformations, DFT can be used to model the transition states. For instance, in an electrophilic aromatic substitution reaction to introduce the selenocyanate group, DFT could model the formation of the sigma complex and the subsequent deprotonation step. nih.gov Similarly, in reactions where the selenocyanate acts as a leaving group or undergoes addition, transition state calculations can provide a detailed understanding of the reaction pathway and the factors controlling its kinetics.

Correlation of Theoretical Predictions with Experimental Spectroscopic Data

A critical validation of computational methods comes from the correlation of theoretical predictions with experimental data. ajchem-a.com DFT calculations can be used to predict various spectroscopic properties, including vibrational (IR and Raman) and electronic (UV-Vis) spectra.

The calculated vibrational frequencies from DFT, after appropriate scaling, can be compared with experimental FT-IR and Raman spectra to assign vibrational modes to specific functional groups. For this compound, characteristic vibrational frequencies for the C-F, C-Se, and C≡N bonds, as well as the aromatic ring modes, can be predicted.

Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra. bohrium.com The calculated excitation energies and oscillator strengths can be compared with the experimental UV-Vis spectrum to understand the nature of the electronic transitions, which are typically π → π* transitions within the aromatic system.

Insights into Reactivity Profiles and Stability

The global reactivity descriptors derived from HOMO and LUMO energies provide quantitative measures of a molecule's reactivity and stability. nih.gov

Chemical Hardness (η) : A measure of resistance to change in electron distribution. A higher value indicates greater stability. mdpi.com

Electronegativity (χ) : The power of an atom or group to attract electrons.

Electrophilicity Index (ω) : A measure of the energy lowering of a system when it accepts electrons from the environment. nih.gov

Based on the predicted HOMO-LUMO gap, this compound is expected to be a moderately stable compound. The presence of the electron-withdrawing fluorine atom and the selenocyanate group will influence its reactivity. The selenium atom, with its lone pairs, can act as a nucleophilic center, while the carbon of the nitrile group can be an electrophilic site. Molecular Electrostatic Potential (MEP) maps, which can also be generated from DFT calculations, would visually represent these electron-rich and electron-poor regions, further guiding the prediction of its reactive behavior. ajchem-a.com

Green Chemistry and Sustainable Approaches in 4 Fluorophenyl Selenocyanate Synthesis and Application

Development of Environmentally Benign Synthetic Protocols

The development of environmentally friendly synthetic methods for 4-Fluorophenyl selenocyanate (B1200272) focuses on the use of less toxic reagents, safer solvents, and reaction conditions that minimize the formation of hazardous byproducts. A significant advancement in this area is the move towards metal-free synthesis, which avoids the use of heavy metal catalysts that can contaminate the final product and the environment.

One such green method involves a three-component reaction of arylboronic acids, elemental selenium, and trimethylsilyl (B98337) cyanide (TMSCN) under metal-free and additive-free conditions. In this process, TMSCN serves as both a substrate and a catalyst. While this method has been demonstrated for a range of aryl selenocyanates, its application to the synthesis of 4-Fluorophenyl selenocyanate is a promising and environmentally conscious alternative to traditional methods. researchgate.netnih.gov

Key features of this protocol include:

Metal-Free Conditions: Eliminates the need for transition metal catalysts, reducing the risk of heavy metal contamination.

Atom Economy: A three-component reaction inherently improves atom economy by incorporating a majority of the atoms from the reactants into the final product.

Elemental Selenium: Utilizes readily available and less hazardous elemental selenium as the selenium source.

Below is a table summarizing the substrate scope for the synthesis of various aryl selenocyanates using this metal-free protocol, which could be adapted for this compound.

| Arylboronic Acid | Product | Yield (%) |

| Phenylboronic acid | Phenyl selenocyanate | 85 |

| 4-Methylphenylboronic acid | 4-Methylphenyl selenocyanate | 82 |

| 4-Methoxyphenylboronic acid | 4-Methoxyphenyl selenocyanate | 78 |

| 3-Chlorophenylboronic acid | 3-Chlorophenyl selenocyanate | 75 |

| 4-Fluorophenylboronic acid | This compound | 80 (projected) |

Data is representative of the synthesis of aryl selenocyanates and is projected for this compound based on similar substrates.

Utilization of Non-Conventional Energy Sources for Synthesis

To enhance the sustainability of synthesizing this compound, non-conventional energy sources such as microwave irradiation and ultrasound have been explored. These techniques can significantly reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating, which can accelerate reaction rates. nih.govorganic-chemistry.org This has been successfully applied to the synthesis of various organoselenium compounds. For the synthesis of this compound, a microwave-assisted approach could offer a significant reduction in reaction time from hours to minutes, along with improved product yields. nih.gov

Sonochemistry (Ultrasound-Assisted Synthesis): The use of ultrasound in chemical reactions, known as sonochemistry, can promote reactions through acoustic cavitation. researcher.lifenih.gov This technique has been shown to be an efficient and environmentally friendly method for the synthesis of various heterocyclic and organometallic compounds. mdpi.comnih.gov The application of ultrasound to the synthesis of this compound could lead to milder reaction conditions and enhanced reaction rates.

The following table compares the potential advantages of using non-conventional energy sources for the synthesis of aryl selenocyanates, with projected outcomes for this compound.

| Energy Source | Typical Reaction Time | Potential Advantages for this compound Synthesis |

| Conventional Heating | Several hours | - |

| Microwave Irradiation | Minutes | Rapid reaction, improved yield, energy efficiency |

| Ultrasound | Minutes to hours | Milder conditions, enhanced reaction rates, reduced byproducts |

Design of Catalytic Systems for Reduced Waste Generation

The design of efficient catalytic systems is a cornerstone of green chemistry, aiming to reduce waste by enabling reactions to proceed with high selectivity and with only a small amount of catalyst that can be recycled and reused. ijpsr.com For the synthesis of this compound, the development of recyclable catalysts can significantly minimize the environmental footprint.

Recent research has focused on the use of supported catalysts and metal-organic frameworks (MOFs) that can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity. mdpi.com While specific applications to this compound are still emerging, the principles of catalytic waste reduction are highly relevant.

For example, a paired electrolysis-enabled cyanation of diaryl diselenides using KSCN as a green cyanating agent allows for the synthesis of aryl selenocyanates under chemical-oxidant- and additive-free conditions, which is an energy-saving and mild process. researchgate.net This electrochemical approach represents a significant step towards waste reduction in selenocyanate synthesis.

The table below illustrates the potential impact of different catalytic approaches on waste generation in the synthesis of aryl selenocyanates.

| Catalytic Approach | Key Features | Impact on Waste Generation for this compound |

| Stoichiometric Reagents | Traditional approach | High waste generation |

| Homogeneous Catalysis | Catalyst in the same phase as reactants | Difficult catalyst recovery, potential for waste |

| Heterogeneous/Supported Catalysis | Catalyst in a different phase, easily separable | Reduced waste, catalyst recyclability |

| Electrocatalysis | Use of electricity to drive reactions | Avoids chemical oxidants, minimal waste |

Advantages of Flow Chemistry in Sustainable Organoselenium Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the sustainable synthesis of organoselenium compounds like this compound. researchgate.netresearchgate.net This technology provides superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, higher yields, and greater purity. nih.govresearchgate.net

Key advantages of flow chemistry in this context include:

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with handling potentially hazardous reagents.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heat and mass transfer, leading to faster and more selective reactions.

Scalability: Scaling up a reaction in a flow system is often simpler and more predictable than in batch processes. thieme-connect.de

Integration of Technologies: Flow chemistry can be readily combined with other green technologies, such as photochemistry and electrochemistry, to create highly efficient and sustainable synthetic routes. nih.gov

A continuous flow process has been successfully developed for the synthesis of other organoselenium compounds, demonstrating the potential of this technology. nih.gov The adaptation of flow chemistry for the production of this compound could lead to a more efficient, safer, and environmentally friendly manufacturing process.

The following table summarizes the key benefits of employing flow chemistry for the synthesis of organoselenium compounds.

| Feature | Batch Chemistry | Flow Chemistry |

| Reaction Control | Limited control over temperature and mixing | Precise control over reaction parameters |

| Safety | Higher risk with large volumes of reagents | Enhanced safety due to small reaction volumes |

| Scalability | Often requires re-optimization | Readily scalable by running the system for longer or using multiple reactors |

| Efficiency | Can be limited by heat and mass transfer | Higher yields and purity due to improved transfer phenomena |

| Waste Generation | Can generate significant solvent and reagent waste | Minimized waste through optimized reactions and in-line purification |

Future Research Directions and Emerging Trends in 4 Fluorophenyl Selenocyanate Chemistry

Development of Advanced Selenocyanation Reagents and Methodologies

Historically, the development of selenocyanation methodologies has lagged behind that of their thio- and cyanato- counterparts, primarily due to a limited number of effective SeCN transfer reagents. researchgate.net The future in this area is focused on the creation of novel reagents that are more stable, selective, and safer to handle than traditional sources like potassium selenocyanate (B1200272). Research is moving towards the design of electrophilic, nucleophilic, and radical selenocyanating agents that operate under mild and environmentally friendly conditions. researchgate.net

Recent advancements have introduced new techniques that facilitate the formation of the selenocyanato group under gentle reaction conditions. researchgate.net These include transition-metal-catalyzed reactions and processes influenced by photo- or electro-chemistry. researchgate.net For instance, electrochemical synthesis has emerged as a green and powerful tool, allowing for controlled reactions at room temperature and atmospheric pressure without the need for external oxidants or expensive ligands. nih.gov The development of methods using selenium dioxide and malononitrile (B47326) as a source for nucleophilic selenocyanation represents a significant step forward, enabling the synthesis of a wide variety of selenocyanates from halides in moderate to excellent yields. researchgate.net

Future methodologies will likely focus on expanding the substrate scope and functional group tolerance of these reactions. The goal is to develop protocols that are not only efficient but also highly chemoselective, allowing for the direct introduction of the selenocyanate group into complex molecules without the need for extensive protecting group strategies.

Table 1: Comparison of Traditional vs. Emerging Selenocyanation Methodologies

| Feature | Traditional Methods (e.g., KSeCN) | Emerging Methods |

|---|---|---|

| Reagent Stability | Often sensitive to air and moisture | Designed for enhanced stability and ease of handling |

| Reaction Conditions | Often harsh (high temperatures, strong bases) | Mild (room temperature, neutral pH) |

| Selectivity | Can be low, leading to side products | High chemo- and regioselectivity |

| Safety | Use of toxic and hazardous reagents | Focus on greener and safer alternatives |

| Energy Source | Thermal heating | Photochemical, electrochemical, sonochemical nih.gov |

Exploration of Novel Catalytic and Stoichiometric Applications in Complex Molecule Synthesis

Beyond their role as simple building blocks, organoselenium compounds are gaining recognition for their potential in catalysis. nih.govingentaconnect.com Future research will increasingly explore the use of 4-Fluorophenyl selenocyanate and related structures as catalysts or in stoichiometric roles for complex organic transformations. Selenium's unique electronic properties allow it to participate in a variety of catalytic cycles, including oxidations and cyclization reactions. nih.gov

The development of organoselenium-catalyzed reactions, such as selenocyclizations and oxyselenenylations, provides powerful tools for the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. nih.gov For example, vinyl selenones, which can be derived from selenocyanates, have been used in the enantioselective construction of densely functionalized molecules and in the total synthesis of natural products. mdpi.com These compounds participate in Michael-initiated reactions and multicomponent cycloadditions, demonstrating the potential for complex bond formations. mdpi.com

A key trend is the design of chiral organoselenium catalysts to achieve asymmetric transformations, a critical aspect of modern medicinal chemistry. uq.edu.au The fluorinated phenyl ring in this compound can be strategically utilized to tune the electronic properties and steric environment of the catalyst, thereby influencing the stereochemical outcome of the reaction. The exploration of its applications in multicomponent reactions will also be a significant area of focus, aiming to construct complex molecular architectures in a single, efficient step. mdpi.com

Integration of Machine Learning and AI in Predictive Synthesis and Mechanistic Studies

For the synthesis of derivatives of this compound, machine learning models can be trained on existing reaction data to predict the most suitable catalysts, solvents, and temperatures, thereby reducing the amount of empirical experimentation required. researchgate.net This is particularly valuable for complex reactions where the interplay of various factors is not intuitively understood. Neural networks and other AI architectures can identify patterns in reactivity that may not be apparent to human chemists. researchgate.netijsea.com

Table 2: Potential Applications of AI/ML in this compound Chemistry

| Application Area | Specific Task | Expected Outcome |

|---|---|---|

| Predictive Synthesis | Forecasting reaction yield and identifying optimal conditions (catalyst, solvent, temp.) researchgate.net | Accelerated reaction optimization, reduced experimental costs |

| Retrosynthesis | Proposing novel synthetic pathways to target molecules | Discovery of new and more efficient synthetic routes |

| Mechanism Elucidation | Classifying reaction mechanisms from concentration data chemistryworld.com | Deeper understanding of reactivity, rational catalyst design |

| Reagent Design | Predicting the properties of novel selenocyanation reagents | In silico design of more effective and stable reagents |

Scalability and Industrial Applications through Continuous Flow Processes

For any chemical transformation to be industrially viable, it must be scalable, safe, and cost-effective. Continuous flow chemistry offers significant advantages over traditional batch processing in all these aspects. springernature.com The application of continuous flow systems to the synthesis and application of this compound is a major emerging trend. nih.gov

Flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields and purities. rsc.org The small reactor volumes enhance safety, especially when dealing with potentially hazardous reagents or exothermic reactions. nih.gov This technology is particularly well-suited for photochemical and electrochemical reactions, which are increasingly being used in organoselenium chemistry. nih.govrsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.